(3-Acetyl-5-fluorophenyl)boronic acid
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Overview
Description
(3-Acetyl-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an acetyl group at the 3-position and a fluorine atom at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Acetyl-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale hydroboration processes due to their efficiency and scalability. The use of boronic esters as intermediates in these processes allows for the selective functionalization of the target compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-Acetyl-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Acetyl-5-fluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the acetyl group at the 3-position.
3,5-Difluorophenylboronic acid: Contains an additional fluorine atom at the 3-position.
3-Formylphenylboronic acid: Features a formyl group instead of an acetyl group.
Uniqueness
(3-Acetyl-5-fluorophenyl)boronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C8H8BFO3 |
---|---|
Molecular Weight |
181.96 g/mol |
IUPAC Name |
(3-acetyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4,12-13H,1H3 |
InChI Key |
ODPFOSNNDQHWMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)C)(O)O |
Origin of Product |
United States |
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